picolyl-azide-NH2

Catalog No.
S15398008
CAS No.
M.F
C9H12N6O
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
picolyl-azide-NH2

Product Name

picolyl-azide-NH2

IUPAC Name

3-amino-N-[6-(azidomethyl)pyridin-3-yl]propanamide

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16)

InChI Key

XZJUNBVOXCYDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-]

Picolyl-azide-NH2 participates prominently in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in click chemistry. The presence of the picolyl group enhances the local concentration of copper ions at the reaction site, leading to faster reaction rates compared to conventional azides. Studies have shown that picolyl azides can yield high product conversion rates even at lower copper concentrations, which is beneficial for biological applications where copper toxicity is a concern . The reactivity of picolyl-azide-NH2 can be further influenced by substituents on the aromatic ring, affecting its performance in CuAAC reactions .

Picolyl-azide-NH2 exhibits significant biological activity due to its ability to facilitate bioconjugation reactions. It has been shown to improve the labeling efficiency of biomolecules in live cells through CuAAC, making it a promising tool for studying protein interactions and cellular processes . The compound's compatibility with biological systems is enhanced by its ability to operate effectively at low concentrations of copper(I), minimizing potential cytotoxic effects . Additionally, its incorporation into proteins via genetic encoding has been explored, demonstrating improved reactivity over traditional azides .

The synthesis of picolyl-azide-NH2 typically involves the following steps:

  • Preparation of Picolyl Halide: Picolyl bromide or iodide can be synthesized from pyridine derivatives.
  • Nucleophilic Substitution: The picolyl halide undergoes nucleophilic substitution with sodium azide (NaN3) to form picolyl-azide.
  • Reduction: The azide group can be reduced to an amine if desired, yielding picolyl-azide-NH2.

Alternative synthetic routes may involve coupling reactions or modifications of existing azides to introduce the picolyl moiety.

Picolyl-azide-NH2 finds applications in various fields including:

  • Bioconjugation: Utilized for labeling biomolecules such as proteins and nucleic acids through click chemistry.
  • Fluorescent Probes: Serves as a precursor for fluorescent dyes that can be used in imaging and detection assays .
  • Drug Development: Its unique reactivity profile allows for the development of new therapeutic agents through targeted conjugation strategies.

Interaction studies involving picolyl-azide-NH2 have focused on its reactivity with various alkyne-containing biomolecules. The chelation of copper ions by the picolyl group enhances the kinetics of CuAAC reactions, allowing for more efficient labeling and conjugation processes in complex biological systems . Research indicates that this compound can significantly improve reaction rates even at low concentrations of copper(I), making it suitable for use in live-cell experiments without inducing toxicity .

Several compounds share structural similarities with picolyl-azide-NH2, particularly those that also contain azide groups or are designed for click chemistry applications. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
1-Azido-2-propanolSimple azido alcoholLess reactive in CuAAC; lacks chelating properties
Triazole AzidesContain triazole ringsOften used in bioorthogonal chemistry but less versatile than picolyl azides
AzidePlusAdvanced copper-chelating azidesFaster reaction rates than traditional azides; does not require additional ligands
4-Azido-L-phenylalanineAmino acid derivative with an azido groupUsed for specific protein labeling but lacks copper-chelating properties

Picolyl-azide-NH2's distinctiveness lies in its ability to chelate copper effectively while participating in rapid click reactions under mild conditions, making it particularly advantageous for biological applications where low toxicity and high efficiency are critical.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.10725903 g/mol

Monoisotopic Mass

220.10725903 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types